1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
Overview
Description
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is a unique chemical compound with the empirical formula C11H11NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 189.21 . The SMILES string representation of the molecule is NC (C1=NC=CC=C1C)C2CC2 . The InChI representation is 1S/C10H14N2/c1-7-3-2-6-12-10 (7)9 (11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Antiviral Activity : A study by Kolocouris et al. (1994) explored the synthesis of certain methanamine derivatives, including spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines. These compounds showed significant inhibition of the cytopathicity of influenza A virus, demonstrating their potential as anti-influenza A virus agents (Kolocouris et al., 1994).
Crystal Structure Analysis : Wu et al. (2009) synthesized and characterized a compound with a similar structure to 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine. The study provides insights into the crystal structure of these compounds, highlighting their conformations and potential applications in material science or drug design (Wu et al., 2009).
Anticancer Activity : Mbugua et al. (2020) investigated new palladium and platinum complexes based on Schiff base ligands similar to this compound. These complexes showed notable anticancer activity against various human cancerous cell lines, suggesting their potential in cancer therapy (Mbugua et al., 2020).
Chemical Synthesis and Catalysis : Roffe et al. (2016) described the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. This research contributes to our understanding of the chemical properties and catalytic applications of similar compounds (Roffe et al., 2016).
Synthesis of Novel Heterocyclic Schiff Bases : Pandey and Srivastava (2011) synthesized novel schiff bases of 3-aminomethyl pyridine, structurally related to this compound, and evaluated their anticonvulsant activity. This research expands the potential therapeutic applications of these compounds (Pandey & Srivastava, 2011).
Solid State and Solution Characterization of Ligands : Canary et al. (1998) conducted research on the synthesis and characterization of ligands similar to this compound, providing valuable information for their use in complex formation and potential pharmaceutical applications (Canary et al., 1998).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements associated with it are H301 - H319 . Precautionary statements include P301 + P310 - P305 + P351 + P338 . It falls under storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Properties
IUPAC Name |
cyclopropyl-(3-methylpyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRBZJUBGVFGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672452 | |
Record name | 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-65-7 | |
Record name | 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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